(2'-(1H-Tetrazol-5-yl)biphenyl-4-yl)methanol

Overview

Description

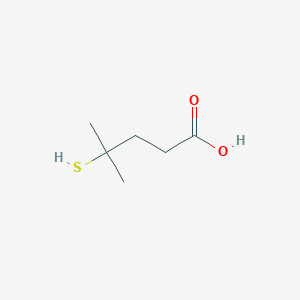

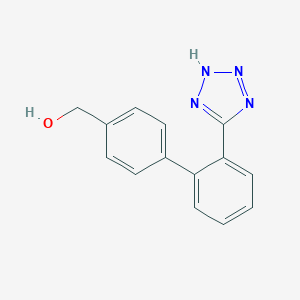

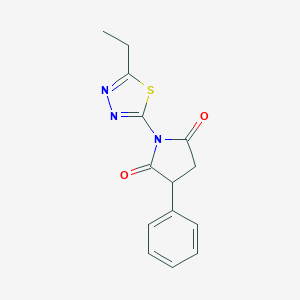

“(2’-(1H-Tetrazol-5-yl)biphenyl-4-yl)methanol” is a chemical compound with the molecular formula C14H12N4O . It is also known by other names such as Losartan Potassium Impurity B .

Synthesis Analysis

The synthesis of compounds similar to “(2’-(1H-Tetrazol-5-yl)biphenyl-4-yl)methanol” has been reported in various studies . For instance, one study reported that the synthesized compounds had two or more hydrogen bonds with amino acids, demonstrating encouraging binding energy .Molecular Structure Analysis

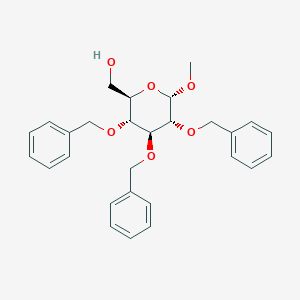

The molecular structure of “(2’-(1H-Tetrazol-5-yl)biphenyl-4-yl)methanol” consists of a biphenyl group attached to a tetrazolyl group and a methanol group .Physical And Chemical Properties Analysis

“(2’-(1H-Tetrazol-5-yl)biphenyl-4-yl)methanol” has a molecular weight of 252.27 g/mol . It has two hydrogen bond donors and four hydrogen bond acceptors . The compound’s XLogP3-AA value, a measure of its lipophilicity, is 1.9 .Scientific Research Applications

Antimicrobial Activity

This compound has been used in the synthesis of new urea and thiourea derivatives, which have shown promising antimicrobial activity . These derivatives have been evaluated for their antibacterial and antifungal activities, with some showing good in vitro antibacterial activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli . They also exhibited high antifungal activity .

Antihypertensive Applications

The biphenyl derivative (2’-(1H-Tetrazol-5-yl)biphenyl-4-yl)methanamine, which is an important motif in several drug intermediates and drugs such as valsartan, losartan, and A-81988, is used as selective antagonists of nonpeptide angiotensin II type 1 (AT1) receptors for treatment of hypertension . This ultimately helps in controlling associated heart-related ailments such as coronary heart disease and stroke .

Anti-inflammatory Activity

In the field of medicinal chemistry, biphenyl derivatives have been synthesized and analyzed for anti-inflammatory activity . This involves the inhibition of egg albumin denaturation and red blood cell (RBC) membrane stabilization assay .

Anti-proliferative Activity

These biphenyl derivatives have also been analyzed for their anti-proliferative activity . This refers to their ability to inhibit cell growth, which can be particularly useful in the context of cancer treatment.

Cardiovascular Damage Prevention

Compounds related to “2’-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol” may have the potential to be used for hypertension and hypertension-induced free radical-related cardiovascular damage .

Drug Synthesis

This compound is an important intermediate in the synthesis of various organic reactions in synthetic organic chemistry . It is used in the synthesis of pharmaceuticals , making it a crucial component in the development of new drugs.

Future Directions

The future directions for research on “(2’-(1H-Tetrazol-5-yl)biphenyl-4-yl)methanol” could involve further exploration of its synthesis, reactivity, and potential biological activity. Given the compound’s structural features, it may also be of interest to investigate its interactions with various biological targets .

Mechanism of Action

Target of Action

The primary target of 2’-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol is the angiotensin II AT1-receptor . This receptor plays a crucial role in the regulation of blood pressure and fluid balance in the body.

Mode of Action

2’-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol acts as an antagonist of the angiotensin II AT1-receptor . By binding to this receptor, it prevents the action of angiotensin II, a potent vasoconstrictor. This results in vasodilation, which helps to lower blood pressure .

Biochemical Pathways

The compound’s action primarily affects the renin-angiotensin-aldosterone system (RAAS) , a major regulatory pathway of blood pressure and fluid balance. By blocking the angiotensin II AT1-receptor, it inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II .

Pharmacokinetics

Valsartan reaches a peak concentration 2-4 hours after dosage administration, and has a half-life of approximately 6 hours . If taken with food, valsartan exposure decreases by 40% and the peak concentration decreases by about 50% .

Action Environment

The action of 2’-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol can be influenced by various environmental factors. For instance, the presence of food can affect the bioavailability of the compound . Additionally, factors such as the patient’s renal function, age, and concomitant medications can also influence the compound’s efficacy and safety .

properties

IUPAC Name |

[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O/c19-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14-15-17-18-16-14/h1-8,19H,9H2,(H,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRQJTHPAIULYJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)CO)C3=NNN=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20166899 | |

| Record name | (2'-(1H-Tetrazol-5-yl)biphenyl-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2'-(1H-Tetrazol-5-yl)biphenyl-4-yl)methanol | |

CAS RN |

160514-13-6 | |

| Record name | Losartan potassium impurity B [EP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160514136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2'-(1H-Tetrazol-5-yl)biphenyl-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2'-(1H-TETRAZOL-5-YL)BIPHENYL-4-YL)METHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14NFA600H4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(Dimethylamino)propoxy]benzonitrile](/img/structure/B143030.png)

![(2R)-2-[4-(2-methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B143050.png)